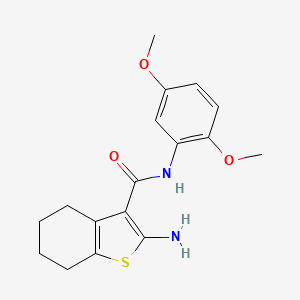
2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is also known as Midodrine hydrochloride . It is a vasopressor/antihypotensive . The molecular weight of midodrine hydrochloride is 290.7 .
Synthesis Analysis
The synthesis of this compound involves several steps . It starts from 1-(2,5-dimethoxyphenyl)-2-bromoethanone, which is reacted with hexamine in the presence of a solvent system comprising Tetrahydrofuran and water . The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system . This product is then reduced selectively first with sodium borohydride and subsequently with stannous chloride . The product is converted in situ to the corresponding hydrochloride salt immediately after reduction .Molecular Structure Analysis
The molecular formula of this compound is C12H19ClN2O4 . It is a white crystalline solid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The key reactions include the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine, acylation with haloacetylchloride and sodium acetate, and reduction with sodium borohydride and stannous chloride .Physical And Chemical Properties Analysis
The compound is a white crystalline solid . It has a melting point of 192-193 °C and a density of 1.371 g/cm3 . It is insoluble in ethanol, but soluble in DMSO and water .科学的研究の応用
Biological Activity and Pharmacological Potential
Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been identified as potential pharmacologically active compounds, exhibiting cytostatic, antitubercular, and anti-inflammatory activities. These derivatives are acyclic precursors to compounds derived from 5,6,7,8-tetrahydro-3H-benzoteopheno[2,3-d]pyrimidine-4-one. The synthesis optimization and analysis of these substances are crucial for medical chemistry and pharmaceutical science, aiming to develop new therapeutic agents with specified pharmacological properties. The research demonstrates the compound's potential in drug design and the importance of its structural analysis for identifying promising pharmaceutical candidates (Chiriapkin, Kodonidi, & Larsky, 2021).
Synthesis and Characterization
The synthesis process of azomethine derivatives involves the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, followed by analysis through high-performance liquid chromatography (HPLC) to determine purity and structure. This methodological approach allows for the optimization of synthesis conditions and the development of a reliable analytical method, which is essential for further pharmacological evaluation and the identification of leading compounds for drug development. The research indicates the importance of synthetic and analytical methodologies in the discovery of new drugs with potential therapeutic applications (Chiriapkin, Kodonidi, & Larsky, 2021).
作用機序
Target of Action
The primary target of this compound is the alpha-1 adrenergic receptor . These receptors are primarily found in the arteriolar and venous vasculature . They play a crucial role in mediating smooth muscle contraction and have other important functions as well .
Mode of Action
The compound is a prodrug of the alpha-1 adrenergic receptor agonist . It forms an active metabolite, desglymidodrine, which exerts its actions through activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . This interaction leads to an increased vascular tone and elevation of blood pressure .
Biochemical Pathways
The activation of the alpha-1 adrenergic receptors triggers a cascade of biochemical reactions that lead to the contraction of smooth muscle cells in the blood vessels . This results in vasoconstriction, which increases vascular resistance and elevates blood pressure .
Pharmacokinetics
It is known that the compound is a prodrug, which means it is metabolized in the body to form its active metabolite, desglymidodrine .
Result of Action
The activation of the alpha-1 adrenergic receptors by the compound’s active metabolite results in an increase in vascular tone and a rise in blood pressure . This can be beneficial in treating conditions such as orthostatic hypotension .
Safety and Hazards
特性
IUPAC Name |
2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-10-7-8-13(22-2)12(9-10)19-17(20)15-11-5-3-4-6-14(11)23-16(15)18/h7-9H,3-6,18H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKARWWYQYRSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

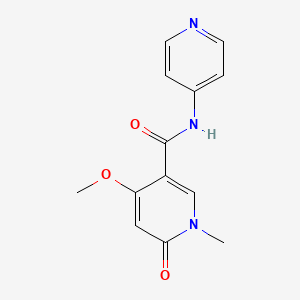
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779563.png)
![Tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2779565.png)

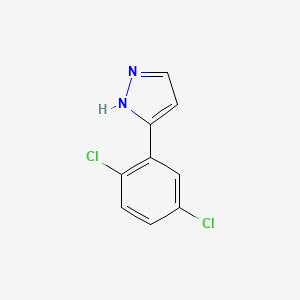
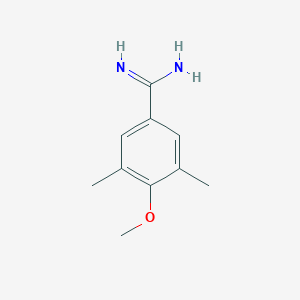

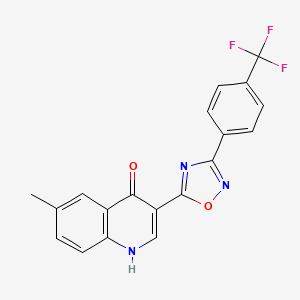


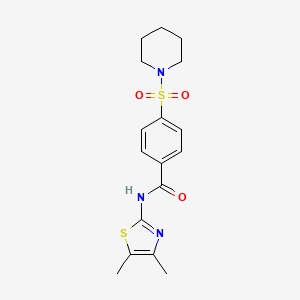
![Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2779583.png)
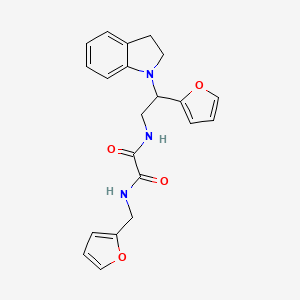
![N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2779585.png)